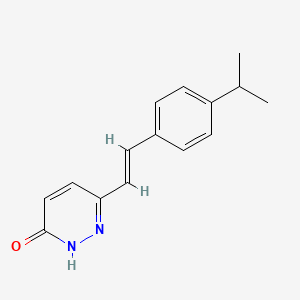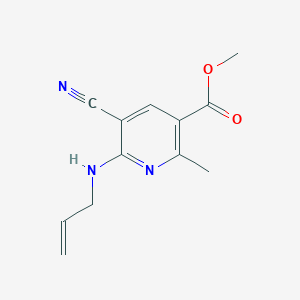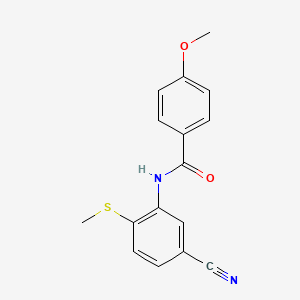![molecular formula C24H22N2O4S B3122466 N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide CAS No. 303147-14-0](/img/structure/B3122466.png)
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide
Descripción general
Descripción
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide is a chemical compound with the CAS number 303147-14-0 . It has a molecular formula of C24H22N2O4S and a molecular weight of 434.51 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H22N2O4S. It contains a benzamide group (a benzene ring attached to a carboxamide), a cyano group (C≡N), a sulfanyl group (S), and three methoxy groups (OCH3) attached to another benzene ring .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 549.5±50.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa (acid dissociation constant) is predicted to be 11.49±0.70 .Aplicaciones Científicas De Investigación
Anticancer Activity
Another research avenue for this compound is in the synthesis of derivatives aimed at anticancer applications. A related study focused on the design and synthesis of substituted benzamides starting from compounds structurally similar to the target molecule. These synthesized compounds were evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The results showed that most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Evaluation
The antimicrobial potential of compounds related to N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide has also been explored. One study involved the synthesis of isoxazole-based heterocycles incorporating a sulfamoyl moiety, demonstrating a method for creating a variety of heterocycles. These newly synthesized compounds underwent in-vitro antibacterial and antifungal testing, showing promising results against various microbial strains. This highlights the compound's potential scaffold for developing antimicrobial agents (Darwish et al., 2014).
Propiedades
IUPAC Name |
N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-15-5-8-18(9-6-15)31-22-10-7-16(14-25)11-19(22)26-24(27)17-12-20(28-2)23(30-4)21(13-17)29-3/h5-13H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGBTCQFNNTTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3122397.png)
![phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether](/img/structure/B3122404.png)
![Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3122410.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3122422.png)


![[6-Phenoxy-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122445.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B3122454.png)
![[6-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122458.png)

![4-Methoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3122480.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B3122496.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)